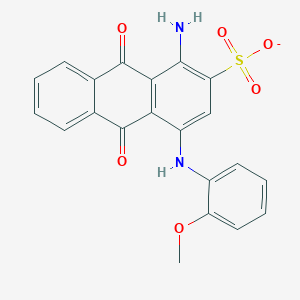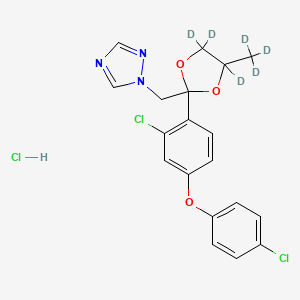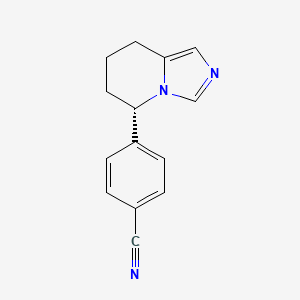
(-)-Fadrozole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Fadrozole is a potent and selective aromatase inhibitor. Aromatase is an enzyme responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, this compound reduces estrogen levels in the body, making it useful in the treatment of estrogen-dependent conditions such as breast cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Fadrozole involves several steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring and the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(-)-Fadrozole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that can have different biological activities.
Scientific Research Applications
(-)-Fadrozole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of aromatase inhibition.
Biology: Researchers use it to investigate the role of estrogens in various biological processes.
Medicine: It is used in clinical studies to evaluate its efficacy in treating estrogen-dependent cancers.
Industry: this compound is used in the development of new aromatase inhibitors and other therapeutic agents.
Mechanism of Action
(-)-Fadrozole exerts its effects by binding to the aromatase enzyme, thereby inhibiting its activity. This prevents the conversion of androgens to estrogens, leading to reduced estrogen levels. The molecular targets include the active site of the aromatase enzyme, and the pathways involved are those related to estrogen synthesis and metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (-)-Fadrozole include other aromatase inhibitors such as:
- Anastrozole
- Letrozole
- Exemestane
Uniqueness
This compound is unique in its high selectivity and potency as an aromatase inhibitor. Unlike some other inhibitors, it has a specific stereochemistry that enhances its binding affinity and efficacy. This makes it particularly effective in reducing estrogen levels with minimal side effects.
Properties
CAS No. |
102676-86-8 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-[(5S)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m0/s1 |
InChI Key |
CLPFFLWZZBQMAO-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
Canonical SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


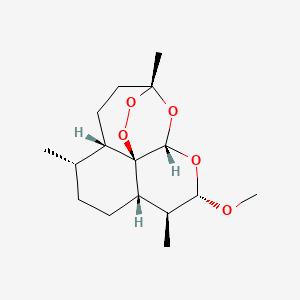
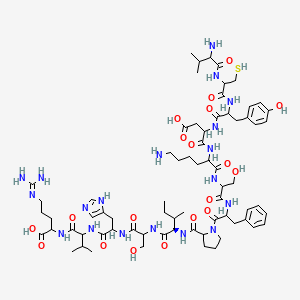
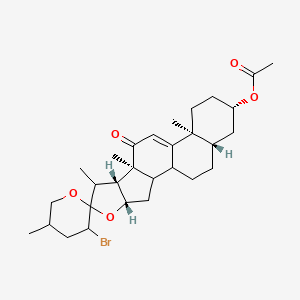
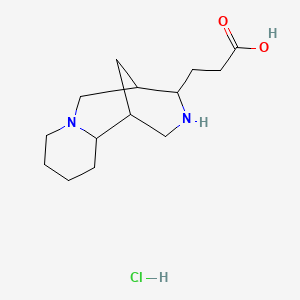
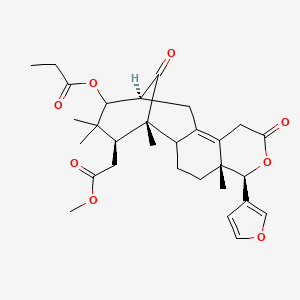
![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)
![2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10814648.png)

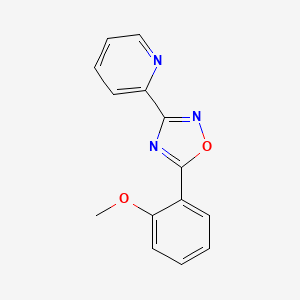
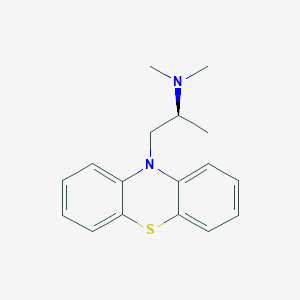
![4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B10814676.png)
